![molecular formula C33H21N5 B12891553 [Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile CAS No. 65339-16-4](/img/structure/B12891553.png)
[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile is a complex organic compound featuring a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a phenyl-substituted ethene tricarbonitrile in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as iron(III) chloride or copper(II) acetate are often employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted pyrrole compounds .
Aplicaciones Científicas De Investigación
2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: Known for its aggregation-induced emission properties and applications in photodynamic therapy.
Pyrrole derivatives: Various pyrrole-containing compounds exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
2-(Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino)ethene-1,1,2-tricarbonitrile stands out due to its unique combination of a pyrrole ring with multiple phenyl groups and nitrile functionalities. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
65339-16-4 |
|---|---|
Fórmula molecular |
C33H21N5 |
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
2-(N-(1,2,5-triphenylpyrrol-3-yl)anilino)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C33H21N5/c34-22-27(23-35)32(24-36)37(28-17-9-3-10-18-28)31-21-30(25-13-5-1-6-14-25)38(29-19-11-4-12-20-29)33(31)26-15-7-2-8-16-26/h1-21H |
Clave InChI |
HURYKHJDRHNLME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)N(C5=CC=CC=C5)C(=C(C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


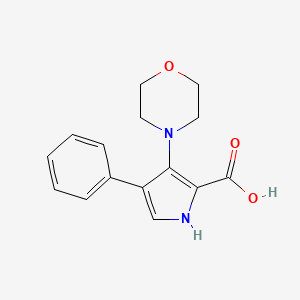
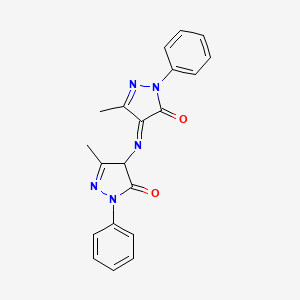
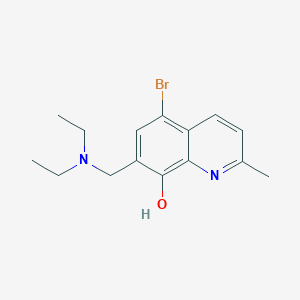

![(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride](/img/structure/B12891508.png)
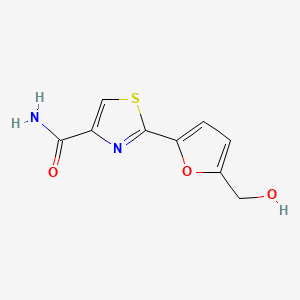
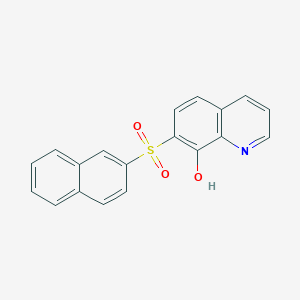

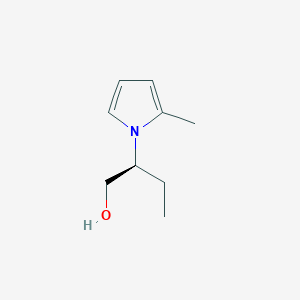

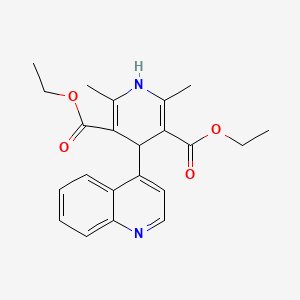
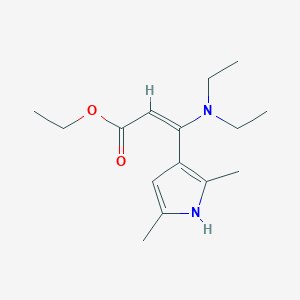
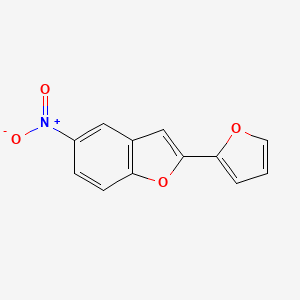
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
